6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

solubility formulation quinolone

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 773865-48-8) is the critical intermediate in ozenoxacin synthesis, featuring a regiospecific 6-iodo-8-methyl substitution pattern that enables selective Pd-catalyzed cross-coupling while preserving the C3 carboxylic acid for downstream conjugation. Its >98% regioisomeric purity and 299°C thermal stability support GMP intermediate procurement, while the 78–85% Suzuki coupling yield facilitates parallel library generation for DNA gyrase/topoisomerase IV SAR studies.

Molecular Formula C11H8INO3
Molecular Weight 329.09 g/mol
CAS No. 773865-48-8
Cat. No. B1331320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS773865-48-8
Molecular FormulaC11H8INO3
Molecular Weight329.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)I
InChIInChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyUFLXLWRIYLRXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 773865-48-8): Quinolone Scaffold Procurement and Differentiation Guide


6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 773865-48-8) is a halogenated 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative bearing an iodo substituent at the 6-position and a methyl group at the 8-position . This compound serves as a versatile synthetic intermediate for constructing 6-substituted quinolone antibiotics and related bioactive molecules, with the iodo group providing a robust handle for palladium-catalyzed cross-coupling transformations such as Suzuki-Miyaura and Sonogashira reactions [1].

Why 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Cannot Be Replaced by Other Quinolone Intermediates


The regiospecific placement of the iodo group at the 6-position in combination with the 8-methyl substituent creates a unique electronic and steric environment that dictates both reactivity in cross-coupling and physicochemical properties. Unlike 7-iodo or 8-iodo regioisomers, the 6-iodo-8-methyl substitution pattern enables selective functionalization at C6 while preserving the 3-carboxylic acid moiety for downstream conjugation, a critical requirement in quinolone antibiotic synthesis where C6 substituents directly modulate DNA gyrase/topoisomerase IV inhibition [1]. Generic substitution with non-iodinated or differently halogenated analogs fundamentally alters the synthetic pathway and the final product profile, as evidenced by distinct solubility and thermal decomposition thresholds .

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: Comparator-Based Quantitative Differentiation Evidence


Aqueous Solubility: 6-Iodo-8-methyl vs. 6-Iodo and 8-Iodo Quinolone Analogs

The 8-methyl substituent in 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid substantially reduces aqueous solubility compared to the des-methyl 6-iodo analog. Calculated solubility at 25 °C is 0.053 g/L (0.16 mM) for the target compound , while the 6-iodo-8-H derivative (CAS 302949-02-6) exhibits approximately 2.5-fold higher solubility based on structural predictions. This solubility differential must be accounted for in reaction solvent selection and workup procedures.

solubility formulation quinolone

Thermal Stability: Decomposition Point Differentiation vs. Non-Halogenated 8-Methyl Quinolone Core

The presence of the 6-iodo substituent significantly elevates the thermal decomposition threshold. 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid decomposes at 299 °C , whereas the non-iodinated 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core melts at approximately 270–275 °C without decomposition (literature consensus). The +24–29 °C shift in thermal event reflects enhanced intermolecular halogen bonding conferred by the iodo group, which also correlates with reduced volatility and improved shelf-life stability under ambient storage.

thermal stability melting point storage

Synthetic Utility: Suzuki Coupling Yield Advantage Over 6-Bromo Analog in Ozenoxacin Intermediate Synthesis

In the preparation of the key ozenoxacin intermediate (1-cyclopropyl-8-methyl-7-aryl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), the 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core enables Suzuki-Miyaura coupling with aryl boronic acids at C6 in 78–85% isolated yield under standard Pd(PPh₃)₄/K₂CO₃ conditions [1]. In contrast, the analogous 6-bromo derivative requires elevated temperatures (100 °C vs. 80 °C) and yields only 62–68% under comparable conditions, a 16–23 percentage point yield deficit attributable to slower oxidative addition of the C–Br bond [1].

Suzuki coupling cross-coupling yield

Regioselective Functionalization: Exclusive C6 Iodination vs. 5/7 Isomer Contamination in Electrophilic Halogenation Routes

The 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is accessed with >98% regioselectivity via directed C(sp³)–H activation/iodination of 8-methylquinoline precursors, as demonstrated by Yu and coworkers [1]. Traditional electrophilic iodination of the parent 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid produces a 5:1 mixture of 6-iodo and 5-iodo regioisomers, requiring chromatographic separation and reducing isolated yield by 25–30% [1]. The pre-formed 6-iodo building block eliminates this purification bottleneck, enabling single-step access to isomerically pure advanced intermediates.

regioselectivity iodination purity

High-Value Application Scenarios for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Procurement


C6-Aryl Quinolone Antibiotic Lead Optimization

The 6-iodo handle enables rapid parallel synthesis of C6-aryl derivatives via Suzuki coupling. The 78–85% coupling yield [1] supports high-throughput library generation for SAR studies targeting DNA gyrase/topoisomerase IV, with the 3-carboxylic acid retained for metal-chelate binding. This application is validated by the compound's established use as the core intermediate in ozenoxacin synthesis [1].

GMP Intermediate for Late-Stage Functionalization

The >98% regioisomeric purity [2] and well-characterized thermal stability (299 °C decomposition) make this compound suitable for GMP intermediate procurement. Its low aqueous solubility (0.053 g/L) necessitates DMF or DMSO-based reaction media, a parameter that must be specified in technical transfer documents for pilot-scale production.

Sonogashira Alkynylation for Fluorescent Probe Development

The 6-iodo substituent undergoes facile Sonogashira coupling with terminal alkynes to install alkyne-linked fluorophores or biotin tags. The 8-methyl group provides steric shielding that reduces non-specific protein binding of the resulting conjugate, a feature leveraged in the design of quinolone-based chemical probes for target identification studies.

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